molecular formula C25H25N3O2S B2669734 (E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide CAS No. 717118-92-8

(E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide

Cat. No.: B2669734
CAS No.: 717118-92-8
M. Wt: 431.55
InChI Key: QUFHPRMHZXPORP-UHFFFAOYSA-N
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Description

(E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide is a synthetic small molecule designed for chemical biology and drug discovery research. This compound features a conjugated system with an (E)-prop-2-enamide core, linking a 5-phenylfuran moiety to a 6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine group. The tetrahydrobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its potential to interact with various biological targets . While specific pharmacological data for this compound is not yet available, its molecular architecture suggests significant research potential. The structure combines electron-rich and hydrophobic domains, making it a candidate for investigating protein-ligand interactions. Similar tetrahydrobenzothiazole-based compounds have been explored as key intermediates in the development of kinase inhibitors and have demonstrated potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX) in molecular docking studies . The presence of the cyanoacrylamide group is a functional motif that can enhance binding affinity through hydrogen bond acceptance. Researchers may find this compound valuable for probing novel biological pathways, screening for anticancer or anti-inflammatory activity, or as a building block in the synthesis of more complex chemical entities. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the product specifications and safety data sheet for detailed handling information.

Properties

IUPAC Name

(E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c1-25(2,3)18-9-11-20-22(14-18)31-24(27-20)28-23(29)17(15-26)13-19-10-12-21(30-19)16-7-5-4-6-8-16/h4-8,10,12-13,18H,9,11,14H2,1-3H3,(H,27,28,29)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFHPRMHZXPORP-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide represents a significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and underlying mechanisms.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C20H22N2O2S
  • Molecular Weight : 350.43258 g/mol
  • CAS Number : 1164480-90-3

The compound features a benzothiazole moiety, which is known for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Properties

Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.

A study highlighted that benzothiazole derivatives can act as potent antitumor agents by targeting multiple pathways associated with cancer cell survival and proliferation. The introduction of functional groups such as cyano and furan enhances their biological efficacy by improving their interaction with cellular targets (Siddiqui et al., 2020) .

Antimicrobial Activity

Benzothiazole derivatives have also been reported to possess antimicrobial properties. The presence of the furan ring in the structure may contribute to enhanced antibacterial activity against a range of pathogens. In vitro assays demonstrated that related compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Neuroprotective Effects

Emerging evidence suggests that benzothiazole derivatives may exhibit neuroprotective effects. These compounds have been shown to modulate neurotransmitter systems and protect neuronal cells from oxidative stress-induced damage. The neuroprotective properties are particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role in disease progression (Danzeisen et al., 2006) .

The biological activity of (E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.
  • Apoptosis Induction : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
  • Oxidative Stress Modulation : The antioxidant properties help in reducing oxidative damage in neuronal cells.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the anticancer effects of a series of benzothiazole derivatives similar to our compound. The results indicated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
  • Antimicrobial Activity Assessment : Another study focused on the antimicrobial efficacy of related benzothiazole compounds against Staphylococcus aureus and Escherichia coli. The findings revealed minimum inhibitory concentrations (MICs) as low as 10 µg/mL for some derivatives.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Name Benzothiazole Substituent Amide Chain Substituents Key Functional Groups
Target Compound 6-tert-butyl 2-cyano, 3-(5-phenylfuran-2-yl) Cyano, propenamide, phenylfuran
N-(6-CF₃-benzothiazol-2-yl)-2-(3-MeO-phenyl)acetamide 6-CF₃ 2-(3-methoxyphenyl) Methoxy, acetamide
N-(6-CF₃-benzothiazol-2-yl)-2-phenylacetamide 6-CF₃ 2-phenyl Phenyl, acetamide

Hypothesized Property Differences

  • Electron Effects: The cyano group is strongly electron-withdrawing, which may polarize the propenamide chain, affecting reactivity or binding to electrophilic targets.
  • Stereoelectronic Interactions: The E-configuration of the propenamide ensures optimal alignment of the cyano and phenylfuran groups for target engagement, unlike the more flexible acetamide chains in patent compounds.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide?

The synthesis typically involves multi-step organic reactions, including 1,3-dipolar cycloaddition for constructing heterocyclic frameworks, as seen in analogous benzothiazole derivatives . Key steps include precise control of reaction conditions (temperature, solvent selection, and pH) to optimize yields and purity. For example, tert-butanol-water mixtures are often used as solvents, and copper catalysts may facilitate click chemistry reactions . Purification via column chromatography or recrystallization (e.g., ethanol) is critical to isolate the final product .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying molecular connectivity and stereochemistry, while infrared (IR) spectroscopy identifies functional groups like cyano (C≡N) and carbonyl (C=O) moieties . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and formula . Thin-layer chromatography (TLC) monitors reaction progress, and elemental analysis validates purity .

Q. How does the tert-butyl group influence the compound's physicochemical properties?

The tert-butyl group enhances steric bulk, improving solubility in non-polar solvents and stabilizing the molecule against metabolic degradation. Its electron-donating effects may also modulate electronic properties of the benzothiazole ring, impacting reactivity and binding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational predictions and experimental results in structural characterization?

Integrated computational-experimental workflows are recommended. For example, density functional theory (DFT) calculations can predict NMR chemical shifts or IR absorption bands, which are then compared to experimental data to validate structural assignments . Discrepancies may arise from solvent effects or crystal packing, necessitating molecular dynamics simulations or X-ray crystallography for resolution .

Q. What strategies optimize reaction yields while minimizing side product formation during synthesis?

Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, systematically evaluate variables like temperature, catalyst loading, and solvent ratios . Flow chemistry approaches enhance reproducibility and reduce side reactions by maintaining precise control over reaction parameters . For example, optimizing copper catalyst concentrations in click reactions improves regioselectivity .

Q. How to design structure-activity relationship (SAR) studies for this compound's biological activity?

SAR studies require systematic modification of key functional groups (e.g., replacing the cyano group with other electron-withdrawing substituents) and evaluating changes in bioactivity. Computational docking studies predict binding modes to targets like enzymes or receptors, while in vitro assays (e.g., enzyme inhibition or cell viability tests) validate hypotheses . For instance, modifying the phenylfuran moiety could alter π-π stacking interactions with biological targets .

Q. What computational methods predict this compound's interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities and stability in protein pockets. Quantum mechanical calculations (e.g., COSMO-RS) predict solvation effects and partition coefficients, informing pharmacokinetic properties . Pharmacophore mapping identifies critical interaction sites for lead optimization .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of structurally similar compounds?

Cross-validate experimental conditions (e.g., assay protocols, cell lines, and concentration ranges) to identify methodological variability. Meta-analysis of literature data can highlight trends obscured by outliers. For example, discrepancies in IC₅₀ values may arise from differences in compound purity or assay sensitivity, necessitating orthogonal validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

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